molecular formula C5H2Br2INO B2961888 3,5-Dibromo-4-iodopyridin-2(1H)-one CAS No. 2378806-53-0

3,5-Dibromo-4-iodopyridin-2(1H)-one

Cat. No. B2961888
CAS RN: 2378806-53-0
M. Wt: 378.789
InChI Key: QFQMPDDNOGMVNG-UHFFFAOYSA-N
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Description

“3,5-Dibromo-4-iodopyridin-2(1H)-one” is a chemical compound with the molecular formula C5H2Br2INO . It has a molecular weight of 378.79 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-4-iodopyridin-2(1H)-one” includes two bromine atoms, one iodine atom, and a pyridinone ring . The InChI code for this compound is 1S/C5H2Br2INO/c6-2-1-9-5 (10)3 (7)4 (2)8/h1H, (H,9,10) .


Physical And Chemical Properties Analysis

“3,5-Dibromo-4-iodopyridin-2(1H)-one” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Organic Synthesis and Catalysis

Efficient Cross-Coupling Reactions : The compound plays a crucial role in facilitating cross-coupling reactions, a pivotal method in organic synthesis for creating complex molecules. For example, Tan et al. (2014) developed a one-pot approach for the Pd-catalyzed cross-coupling of aryl halides using microwave irradiation and water, showcasing the versatility of halogenated pyridines in organic transformations (Tan et al., 2014).

Catalyst Development : Halogenated pyridines, including 3,5-Dibromo-4-iodopyridin-2(1H)-one derivatives, have been utilized in the development of new catalysts for various chemical reactions. Wu et al. (2009) reported a regioselective carbonylation process facilitated by a palladium-catalyzed system employing a nonphosphine-based 2,2-bipyridine ligand, highlighting the compound's contribution to advancing catalysis research (Wu, Wong, & Poirier, 1999).

Material Science

Photoluminescence and Semiconductor Applications : The structural versatility of halogenated pyridines extends to the design of materials with specific optical and electronic properties. Kotov et al. (2018) explored the synthesis of hybrid iodobismuthate compounds, demonstrating the role of halogenated pyridines in the development of semiconductors and photoluminescent materials (Kotov et al., 2018).

Ligand Design for Metal Complexes : The compound's structural features make it a valuable ligand in the formation of metal complexes with unique properties. Williams (2009) discussed the coordination chemistry of dipyridylbenzene, an analog structure, emphasizing its potential in creating brightly luminescent metal complexes, which underscores the broader applicability of halogenated pyridines in designing luminescent materials (Williams, 2009).

properties

IUPAC Name

3,5-dibromo-4-iodo-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2INO/c6-2-1-9-5(10)3(7)4(2)8/h1H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQMPDDNOGMVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=O)N1)Br)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-iodopyridin-2(1H)-one

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